molecular formula C16H22BrNO4S B12438280 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 887591-20-0

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12438280
CAS No.: 887591-20-0
M. Wt: 404.3 g/mol
InChI Key: NXOHNJPMNHGWEM-UHFFFAOYSA-N
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Description

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group and a 2-bromophenylsulfonyl substituent.

Properties

CAS No.

887591-20-0

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 4-(2-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-12(9-11-18)23(20,21)14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3

InChI Key

NXOHNJPMNHGWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with bromophenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Sulfide derivatives.

    Oxidation: Piperidone derivatives.

Scientific Research Applications

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, sulfonyl/amine linkages, or halogen types. These modifications influence reactivity, solubility, and biological interactions.

Table 1: Comparison of Key Structural Analogs
Compound Name Substituent/Modification Molecular Formula Biological Activity Reference
4-(4-Bromophenyl)sulfonyl-piperidine-1-carboxylic acid 4-Bromo substitution C₁₆H₂₂BrNO₄S Varied receptor binding
4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Chloropyrimidinylsulfanyl C₁₄H₂₁ClN₃O₂S Antimicrobial activity
4-[(2-Bromo-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Bromoacetyl-methylamino C₁₄H₂₄BrN₂O₃ Anticancer potential (inferred)
4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Benzooxazolylsulfanyl C₁₇H₂₂N₂O₃S Enzyme inhibition
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester Aminophenylcarbamoyl C₁₈H₂₆N₃O₃ Neurological/cardiac target modulation

Impact of Halogen Substitution

  • Bromine vs. Iodo analogs, though less common, may exhibit higher reactivity but reduced stability .
  • Positional Effects : 2-Bromo substitution (as in the target compound) vs. 4-bromo (e.g., CAS 1002360-22-6 ) alters steric and electronic profiles, influencing target selectivity.

Role of Tert-Butyl Ester and Sulfonyl Groups

  • Tert-Butyl Ester : Enhances metabolic stability and solubility in organic solvents, critical for pharmacokinetic optimization .
  • Sulfonyl Linkage : Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzyme active sites or receptor pockets .

Biological Activity

4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H16BrN2O4S
  • Molecular Weight : 373.25 g/mol
  • SMILES Notation : C(C)(C)OC(=O)N1CCCCC1S(=O)(=O)c2ccccc2Br

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Glycogen Synthase Kinase-3β (GSK-3β) : This compound has been studied for its inhibitory effect on GSK-3β, which plays a crucial role in various cellular processes including metabolism and cell proliferation. Inhibition of GSK-3β has implications in treating mood disorders and neurodegenerative diseases .
  • Protein Degradation Pathways : The compound is also being explored in the context of PROTAC (proteolysis-targeting chimeras) technology, where it serves as a semi-flexible linker that can enhance the degradation of target proteins .

Biological Activity Data

Table 1 summarizes the biological activities associated with the compound based on available research findings.

Biological Activity Effect Reference
GSK-3β InhibitionIC50 values ranging from 4 to 680 nM
Antimanic Effects in RodentsAttenuation of hyperactivity
Protein Degradation EnhancementEffective in PROTAC applications

Case Study 1: GSK-3β Inhibition

In a study examining the effects of various compounds on GSK-3β, it was found that this compound exhibited significant inhibitory activity. The compound was administered at doses ranging from 10 to 25 mg/kg in rodent models, resulting in notable behavioral changes consistent with mood stabilization .

Case Study 2: PROTAC Development

The application of this compound as a linker in PROTAC development has shown promising results. By enhancing the structural rigidity of the linker region, researchers have observed improved ternary complex formation, which is critical for targeted protein degradation .

Pharmacokinetics and ADME Properties

Preliminary studies on the absorption, distribution, metabolism, and excretion (ADME) properties indicate that:

  • The compound demonstrates good stability in liver microsomes.
  • It shows minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions.
  • Plasma protein binding studies revealed over 96% binding at tested concentrations, indicating potential for effective bioavailability .

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